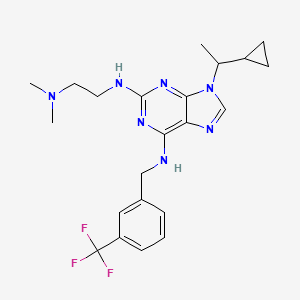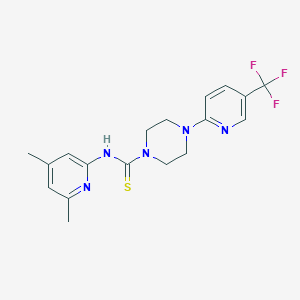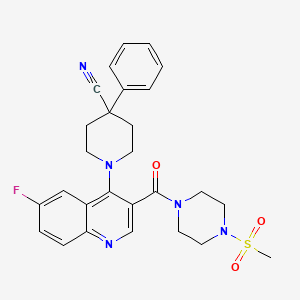
Nicodicosapent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicodicosapent is a fatty acid niacin conjugate known for its role as an inhibitor of the sterol regulatory element-binding protein (SREBP). This protein is a key regulator of cholesterol metabolism, influencing proteins such as proprotein convertase subtilisin/kexin type 9 (PCSK9), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), ATP citrate lyase, and Niemann-Pick C1-Like 1 (NPC1L1) . This compound has shown potential in reducing cholesterol levels and triglycerides, making it a compound of interest in metabolic disease research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nicodicosapent involves the conjugation of a fatty acid with niacin. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for such conjugations typically involve esterification or amidation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale esterification or amidation processes, utilizing automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, with careful control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: Nicodicosapent undergoes several types of chemical reactions, including:
Hydrolysis: this compound undergoes time-dependent hydrolysis in HepG2 cells.
Inhibition Reactions: It inhibits the production of mature SREBP-2 protein and shows synergistic inhibition on secreted PCSK9.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes or acidic/basic conditions.
Inhibition Reactions: These reactions are studied in vitro using cell cultures and specific inhibitors to observe the effects on protein production.
Major Products:
Hydrolysis Products: Nicotinic acid and fatty acid derivatives.
Inhibition Products: Reduced levels of PCSK9 and mature SREBP-2 protein.
Aplicaciones Científicas De Investigación
Nicodicosapent has several scientific research applications:
Chemistry: Used as a model compound to study fatty acid-niacin conjugates and their effects on cholesterol metabolism.
Biology: Investigated for its role in regulating cholesterol and triglyceride levels in cell cultures and animal models
Medicine: Potential therapeutic agent for hypercholesterolemia, hyperlipoproteinemia, and hypertriglyceridemia.
Industry: Could be used in the development of cholesterol-lowering drugs and supplements.
Mecanismo De Acción
Nicodicosapent exerts its effects by inhibiting the sterol regulatory element-binding protein (SREBP), which is crucial for cholesterol metabolism . By inhibiting SREBP, this compound reduces the production of proteins involved in cholesterol synthesis and uptake, such as PCSK9, HMG-CoA reductase, ATP citrate lyase, and NPC1L1 . This leads to lower levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.
Comparación Con Compuestos Similares
Fatty Acid Conjugates: Other fatty acid conjugates may have similar cholesterol-lowering effects but differ in their specific targets and efficacy.
Uniqueness: Nicodicosapent is unique due to its dual action as a fatty acid niacin conjugate and its specific inhibition of SREBP, which makes it particularly effective in reducing cholesterol and triglyceride levels .
Propiedades
IUPAC Name |
N-[2-[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]amino]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(32)30-23-24-31-28(33)26-20-19-22-29-25-26/h3-4,6-7,9-10,12-13,15-16,19-20,22,25H,2,5,8,11,14,17-18,21,23-24H2,1H3,(H,30,32)(H,31,33)/b4-3-,7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQALOWPCKMFDQ-JLNKQSITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCNC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCNC(=O)C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269181-69-2 |
Source


|
| Record name | Nicodicosapent [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269181692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NICODICOSAPENT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72995E50VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)


![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)




![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)

